molecular formula C25H29N3O2 B15142825 Metergoline-d5

Metergoline-d5

Cat. No.: B15142825
M. Wt: 408.5 g/mol
InChI Key: WZHJKEUHNJHDLS-JOVUSLCDSA-N
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Description

Metergoline-d5 is a deuterated form of metergoline, an ergot alkaloid. Metergoline is known for its role as a prolactin inhibitor and is used in the treatment of hyperprolactinemia and to suppress lactation. It acts as a ligand for serotonin and dopamine receptors, making it a valuable compound in neuropharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metergoline-d5 involves the incorporation of deuterium atoms into the metergoline molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the following steps:

    Starting Material: The synthesis begins with the appropriate ergoline derivative.

    Deuteration: Deuterium atoms are introduced using deuterated reagents such as deuterated acids or bases.

    Purification: The final product is purified using techniques such as chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Metergoline-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkylating agents in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Metergoline-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Metergoline-d5 exerts its effects by acting as an antagonist at various serotonin receptor subtypes and as an agonist at dopamine receptors. It inhibits the release of prolactin by binding to dopamine receptors in the pituitary gland. The molecular targets include serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A) and dopamine receptors (D2) .

Comparison with Similar Compounds

Similar Compounds

    Bromocriptine: Another ergot alkaloid used as a prolactin inhibitor.

    Cabergoline: A dopamine agonist with similar prolactin-inhibiting properties. 3

Properties

Molecular Formula

C25H29N3O2

Molecular Weight

408.5 g/mol

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)methyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate

InChI

InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23+/m0/s1/i3D,4D,5D,7D,8D

InChI Key

WZHJKEUHNJHDLS-JOVUSLCDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)NC[C@@H]2C[C@H]3[C@@H](CC4=CN(C5=CC=CC3=C45)C)N(C2)C)[2H])[2H]

Canonical SMILES

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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